Methyl 6-((phenylamino)methyl)picolinate
Overview
Description
Methyl 6-((phenylamino)methyl)picolinate is a chemical compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a phenylamino group attached to the methyl group of picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((phenylamino)methyl)picolinate typically involves the reaction of picolinic acid with phenylamine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the picolinic acid and phenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((phenylamino)methyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Methyl 6-((phenylamino)methyl)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 6-((phenylamino)methyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group plays a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 6-((phenylamino)methyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 6-(aminomethyl)picolinate: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
Methyl 6-(hydroxymethyl)picolinate: Contains a hydroxyl group instead of a phenylamino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 6-(anilinomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSBIFUZHMQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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